2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl-
Overview
Description
2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl- is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Preparation Methods
The synthesis of 2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzil with ammonium acetate in the presence of acetic acid can yield the desired imidazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring into more saturated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials with specific properties, such as catalysts and dyes.
Mechanism of Action
The mechanism of action of 2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl- involves its interaction with molecular targets, such as enzymes and receptors. The phenyl groups and the imidazole ring play crucial roles in binding to these targets, influencing their activity. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl- can be compared with other imidazole derivatives, such as:
1,3-Diphenyl-1H-imidazol-2-one: Lacks one phenyl group, which may affect its chemical reactivity and biological activity.
1,4-Diphenyl-1,3-dihydro-2H-imidazol-2-one: Similar structure but with different substitution patterns, leading to variations in properties.
2,4,5-Triphenyl-1H-imidazole: Contains an additional phenyl group at a different position, influencing its overall behavior.
The uniqueness of 2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,4,5-triphenyl-1H-imidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c24-21-22-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)23(21)18-14-8-3-9-15-18/h1-15H,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTZDVRBBLITAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C(=O)N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347955 | |
Record name | 1,4,5-Triphenyl-1,3-dihydro-2H-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26497-68-7 | |
Record name | 1,4,5-Triphenyl-1,3-dihydro-2H-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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